molecular formula C10H17NO B7440263 1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one

1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one

Cat. No.: B7440263
M. Wt: 167.25 g/mol
InChI Key: WKDZDQMWFUFQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant biological activities. The core structure of this compound is similar to that of tropane alkaloids, which are known for their pharmacological effects .

Preparation Methods

The synthesis of 1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This can be done by starting with an acyclic precursor that contains the necessary stereochemical information to form the bicyclic structure . Another method involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the bicyclic structure can be targeted by nucleophiles.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex structures

Scientific Research Applications

1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement and the potential for diverse applications in various fields.

Properties

IUPAC Name

1-(3-azabicyclo[3.2.1]octan-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-10(12)11-6-8-3-4-9(5-8)7-11/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDZDQMWFUFQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC2CCC(C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.